![molecular formula C8H16ClNO B13477837 {5-Azaspiro[2.5]octan-6-yl}methanol hydrochloride](/img/structure/B13477837.png)
{5-Azaspiro[2.5]octan-6-yl}methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5-Azaspiro[2.5]octan-6-yl}methanol hydrochloride is a chemical compound with the molecular formula C8H16ClNO. It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-Azaspiro[2.5]octan-6-yl}methanol hydrochloride typically involves the reaction of a spirocyclic amine with formaldehyde, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Methanol or ethanol
Catalyst: Acidic catalysts like hydrochloric acid
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
{5-Azaspiro[2.5]octan-6-yl}methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions often involve solvents like dichloromethane (DCM) and bases like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various derivatives like ketones, aldehydes, alcohols, and substituted spiro compounds .
Scientific Research Applications
{5-Azaspiro[2.5]octan-6-yl}methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of {5-Azaspiro[2.5]octan-6-yl}methanol hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- {6-Azaspiro[2.5]octan-1-yl}methanol hydrochloride
- {4-Azaspiro[2.5]octan-7-yl}methanol hydrochloride
- 6-Azaspiro[2.5]octane hydrochloride
Uniqueness
{5-Azaspiro[2.5]octan-6-yl}methanol hydrochloride is unique due to its specific spirocyclic structure and the position of the functional groups. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications.
Properties
Molecular Formula |
C8H16ClNO |
|---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
5-azaspiro[2.5]octan-6-ylmethanol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c10-5-7-1-2-8(3-4-8)6-9-7;/h7,9-10H,1-6H2;1H |
InChI Key |
KGQIMQOJQHCNRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2)CNC1CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


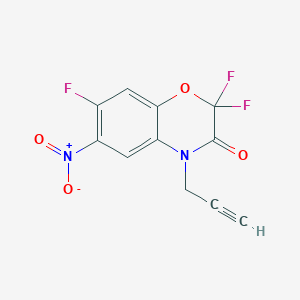
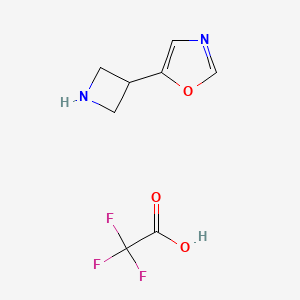
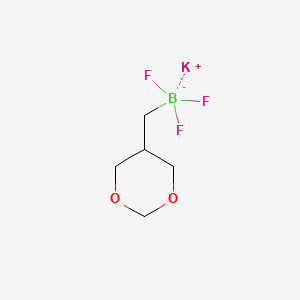

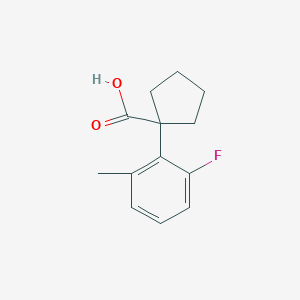
![2-((E)-2-((E)-2-(Diphenylamino)-3-((E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-benzo[g]indol-2-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium tetrafluoroborate](/img/structure/B13477791.png)
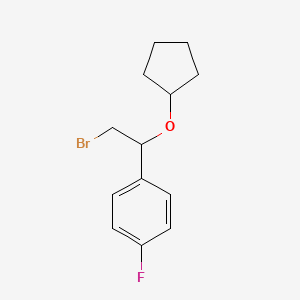

![3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B13477819.png)
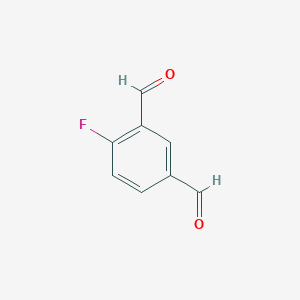
![ethyl 1-(iodomethyl)-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13477821.png)
![5-(2-Fluorophenyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13477829.png)
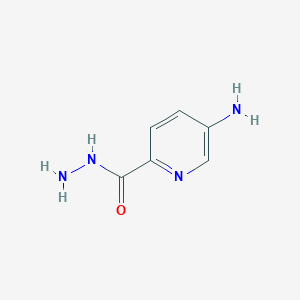
![2-{5-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl}aceticacidhydrochloride](/img/structure/B13477833.png)
